molecular formula C20H17ClN2O B14549288 Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- CAS No. 61706-17-0

Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-

Cat. No.: B14549288
CAS No.: 61706-17-0
M. Wt: 336.8 g/mol
InChI Key: KUIRRRSKVFPYPY-UHFFFAOYSA-N
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Description

Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is an organic compound with a complex structure It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to the presence of both a chloro group and a methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it more versatile and potentially more effective in certain applications compared to similar compounds.

Properties

CAS No.

61706-17-0

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C20H17ClN2O/c1-15-7-9-16(10-8-15)14-24-20-12-11-18(13-19(20)21)23-22-17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

KUIRRRSKVFPYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl

Origin of Product

United States

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